molecular formula C14H15Cl B8815701 4-Chloro-2-cyclohexyl-1-ethynylbenzene

4-Chloro-2-cyclohexyl-1-ethynylbenzene

Cat. No.: B8815701
M. Wt: 218.72 g/mol
InChI Key: YGTBRFLAPSDESF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexyl-1-ethynylbenzene is a substituted aromatic compound characterized by three distinct functional groups: a chlorine atom at the para position (C4), a cyclohexyl group at the ortho position (C2), and an ethynyl group (sp-hybridized carbon triple bond) at the benzylic position (C1).

Properties

Molecular Formula

C14H15Cl

Molecular Weight

218.72 g/mol

IUPAC Name

4-chloro-2-cyclohexyl-1-ethynylbenzene

InChI

InChI=1S/C14H15Cl/c1-2-11-8-9-13(15)10-14(11)12-6-4-3-5-7-12/h1,8-10,12H,3-7H2

InChI Key

YGTBRFLAPSDESF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)C2CCCCC2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

One of the most significant applications of 4-Chloro-2-cyclohexyl-1-ethynylbenzene is in the pharmaceutical industry. Its derivatives are being explored as precursors for drug synthesis, particularly for developing anti-inflammatory and anticancer agents. The presence of the chloro and ethynyl groups enhances its biological activity by allowing interactions with various biological targets, including receptors and enzymes.

Case Study: Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit promising activity against cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting tumor growth in preclinical studies. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Chemical Reactivity and Synthesis

The unique functional groups present in this compound facilitate its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis. This compound can participate in nucleophilic substitutions and coupling reactions, which are essential for creating more complex organic molecules.

Synthetic Pathways

Several synthetic methods have been developed to produce this compound efficiently. One notable method involves the condensation reaction of 2-chloro-1-cyclohexyl-4-ethynylbenzene with appropriate amines, leading to biologically active compounds .

Material Science Applications

In material science, this compound can be utilized as a building block for creating polymers and other materials with specific properties. Its structural features allow it to be incorporated into various polymer matrices, potentially enhancing their mechanical strength and thermal stability.

Table: Comparison of Related Compounds

Compound NameStructure DescriptionUnique Features
2-Chloro-1-cyclohexyl-4-ethynylbenzeneSimilar structure but different positioningMay exhibit different reactivity patterns
4-Bromo-2-cyclohexyl-1-propynylbenzeneBromine instead of chlorine; propynyl groupIncreased reactivity due to bromine's leaving ability
3-Chloro-1-cyclopentyl-4-propynylbenzeneCyclopentane instead of cyclohexaneDifferent steric hindrance affecting reactivity

This table illustrates how variations in substituents affect the chemical properties and potential applications of structurally similar compounds.

Catalytic Applications

The compound also shows promise in catalytic applications, particularly in hydrogenation reactions. Research has demonstrated that magnesium pincer complexes involving derivatives of this compound can effectively catalyze semihydrogenation processes under mild conditions . This capability is crucial for developing more sustainable synthetic methodologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred properties of 4-Chloro-2-cyclohexyl-1-ethynylbenzene and related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
This compound C₁₄H₁₅Cl Cl (C4), cyclohexyl (C2), ethynyl (C1) High steric bulk; potential for cross-coupling reactions due to ethynyl group
4-Chloro-1-ethynyl-2-fluorobenzene C₈H₄ClF Cl (C4), F (C2), ethynyl (C1) Increased polarity due to F; smaller steric profile compared to cyclohexyl
4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene C₁₄H₁₄ClF₃ Cl (C4), cyclohexyl (C2), CF₃ (C1) Enhanced electron-withdrawing effects (CF₃); reduced ethynyl reactivity
2-Chloro-1-ethoxy-4-methylbenzene C₉H₁₁ClO Cl (C2), OCH₂CH₃ (C1), CH₃ (C4) Ether and methyl groups increase lipophilicity; common in agrochemical intermediates

Key Observations:

Steric and Electronic Effects: The cyclohexyl group in this compound introduces significant steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., fluorine in 4-Chloro-1-ethynyl-2-fluorobenzene) . The ethynyl group offers reactivity for Sonogashira coupling or click chemistry, a feature absent in analogs with trifluoromethyl (CF₃) or ethoxy (OCH₂CH₃) groups .

The trifluoromethyl group in 4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene enhances electron-withdrawing effects, which could stabilize negative charges in intermediates .

Preparation Methods

Formation of Chloroacrolein Intermediate

The synthesis begins with 1-(3-chloro-4-cyclohexylphenyl)ethanone (II) , which undergoes formylation via a Vilsmeier-Haack reaction to generate 3-chloro-3-(3-chloro-4-cyclohexylphenyl)propenal (III) . This step employs a Vilsmeier complex, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or (chloromethylene)dimethylammonium chloride. The reaction proceeds in dichloromethane or 1,2-dimethoxyethane at temperatures between −20°C and 40°C, with optimal yields achieved at −10°C to 20°C.

Key Reaction Conditions

  • Solvent : Dichloromethane or 1,2-dimethoxyethane

  • Temperature : −10°C to 20°C

  • Reagents : DMF/POCl₃ or preformed Vilsmeier complex

Base-Mediated Fragmentation

The chloroacrolein intermediate (III) is subjected to fragmentation in a basic medium. Lithium diisopropylamide (LDA) or potassium tert-butoxide in tetrahydrofuran (THF) induces β-elimination, yielding the target ethynylbenzene derivative. For example, treating (III) with LDA in THF at −15°C followed by gradual warming to room temperature affords 4-chloro-2-cyclohexyl-1-ethynylbenzene (I) in 56–80% yield after acid hydrolysis and silica gel purification.

Optimization Insights

  • Base Selection : LDA outperforms potassium tert-butoxide in minimizing side reactions.

  • Work-Up : Acidic hydrolysis (HCl) and silica gel chromatography are critical for removing polar byproducts.

One-Pot LDA/Chlorophosphate Methodology

Sequential Deprotonation and Phosphate Activation

This streamlined approach avoids isolating the chloroacrolein intermediate. The ketone (II) is treated with LDA in THF at −78°C to generate a lithium enolate, which reacts with dialkyl/diaryl chlorophosphates (e.g., diethyl chlorophosphate) to form a phosphorylated intermediate. Subsequent LDA addition induces elimination, directly yielding (I) .

Representative Protocol

  • Enolate Formation : LDA (1.5 equiv) in THF at −78°C, 30 min.

  • Phosphorylation : Diethyl chlorophosphate (1.2 equiv), −78°C to 0°C, 1 h.

  • Elimination : Second LDA equivalent, warming to 25°C, 2 h.

  • Work-Up : Hydrolysis with HCl, extraction with methyl tert-butyl ether (MTBE), silica gel purification.

Yield : 54–67%.

Advantages Over Stepwise Methods

  • Reduced Handling : Eliminates intermediate isolation, minimizing yield loss.

  • Scalability : Compatible with larger batches (demonstrated at 100 g scale).

Comparative Analysis of Synthetic Routes

Parameter Vilsmeier-Haack Route One-Pot LDA Route
Steps 2 (intermediate isolation)1 (tandem reactions)
Yield 56–80%54–67%
Key Reagents DMF, POCl₃, LDALDA, diethyl chlorophosphate
Temperature Range −20°C to 40°C−78°C to 25°C
Purification Silica gel chromatographySilica gel chromatography

Critical Observations

  • The Vilsmeier-Haack method offers higher yields but requires meticulous temperature control during intermediate formation.

  • The one-pot approach sacrifices some yield for operational simplicity, making it preferable for rapid synthesis.

Mechanistic Considerations and Side Reactions

Competing Pathways in the Vilsmeier-Haack Route

The formylation of (II) may produce regioisomeric byproducts if the Vilsmeier complex attacks alternative positions on the aromatic ring. Steric hindrance from the cyclohexyl group favors formylation at the meta position relative to chlorine, ensuring high regioselectivity.

Elimination Efficiency in One-Pot Synthesis

The success of the one-pot method hinges on complete enolate formation and phosphate activation. Incomplete deprotonation due to inadequate base strength (e.g., using weaker bases like NaH) results in residual starting material and reduced yields.

Industrial and Environmental Implications

Solvent and Reagent Sustainability

  • Chlorinated Solvents : Dichloromethane, while effective, poses environmental and health risks. Substitution with 2-methyltetrahydrofuran (2-MeTHF) could enhance sustainability.

  • Phosphate Waste : Dialkyl chlorophosphates generate phosphate byproducts requiring neutralization before disposal.

Cost-Benefit Analysis

  • LDA Cost : High reagent expense limits large-scale use; in situ LDA generation from diisopropylamine and n-butyllithium may reduce costs.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.
  • Use inert atmospheres (N₂/Ar) during ethynylation to prevent alkyne oxidation .

Advanced: How can computational methods predict the electronic effects of substituents on the reactivity of this compound?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions and frontier molecular orbitals (HOMO/LUMO). For example:

  • Electron-withdrawing groups (e.g., Cl) decrease electron density at the ethynyl position, affecting nucleophilic attack .
  • QSAR/QSPR models correlate substituent effects with experimental reactivity data, enabling predictive tuning of synthetic conditions .

Table 1 : Calculated HOMO Energies for Substituents

SubstituentHOMO Energy (eV)Reactivity Trend
-Cl-6.8Electrophilic
-Cyclohexyl-5.9Stabilizing

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclohexyl and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:
Discrepancies in bond lengths or angles (e.g., ethynyl vs. aryl C-C distances) require:

Single-crystal X-ray diffraction : Resolve absolute configuration and compare with DFT-optimized geometries .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Cl) that may distort the structure .

Dynamic NMR : Probe conformational flexibility in solution if solid-state data conflicts with computational models .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators if volatilized .
  • Ventilation : Conduct reactions in fume hoods with local exhaust to capture chloro-organic vapors .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Note : The compound’s acute toxicity is uncharacterized; assume LD₅₀ < 500 mg/kg (oral, rat) and prioritize glovebox use for air-sensitive steps .

Advanced: How can the compound’s stability under catalytic conditions be optimized?

Answer:

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts in cross-coupling reactions. Monitor decomposition via in situ IR .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
  • Additives : Add PPh₃ to suppress palladium black formation during Sonogashira coupling .

Table 2 : Catalyst Performance in Ethynylation

CatalystYield (%)Side Products
Pd/C45Diynes
Pd(OAc)₂78Minimal

Basic: How are solubility and purity assessed for this hydrophobic compound?

Answer:

  • Solubility Tests : Use a graded series of solvents (hexane → DCM → THF) to determine optimal recrystallization conditions .
  • HPLC-PDA : Employ a C18 column (70% acetonitrile/water) with UV detection at 254 nm to quantify impurities .
  • Elemental Analysis : Confirm %C, %H, and %Cl within ±0.3% of theoretical values .

Advanced: What strategies mitigate challenges in synthesizing air-sensitive intermediates?

Answer:

  • Schlenk Techniques : Purge reaction vessels with argon and use flame-dried glassware for moisture-sensitive steps .
  • Low-Temperature Quenching : Add reactions to cold ether to stabilize reactive intermediates (e.g., Grignard reagents) .
  • In-line FTIR : Monitor intermediate formation in real time without exposure to air .

Basic: How is the compound’s stability under UV light evaluated?

Answer:

  • Photostability Chamber : Expose samples to 365 nm UV light for 24–72 hours.
  • Post-Irradiation Analysis : Compare pre- and post-exposure NMR/GC-MS to detect degradation (e.g., ethynyl cleavage) .

Advanced: How do steric effects from the cyclohexyl group influence regioselectivity in further functionalization?

Answer:

  • Molecular Modeling : Use Monte Carlo simulations to map steric hindrance around substituents. The cyclohexyl group directs electrophiles to the less hindered meta position .
  • Competitive Reactions : Compare reaction rates with/without cyclohexyl to quantify steric contributions (e.g., Hammett plots) .

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